8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrido[2,1-b][1,3,5]thiadiazine structure, followed by the introduction of the chloro and fluoro substituents. Common reagents used in these reactions include chlorinating and fluorinating agents, as well as various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbonitrile group into carboxylic acids or amides.
Scientific Research Applications
8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic or optical characteristics.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other heterocyclic compounds with similar structural motifs. These compounds may share some chemical properties but differ in their specific substituents and functional groups, leading to variations in their reactivity and applications. Examples of similar compounds include:
Imidazopyridines: Known for their wide range of applications in medicinal chemistry.
Fluorophenyl derivatives: Used in the production of fluorinated anesthetics.
This compound’s unique combination of chloro and fluoro substituents, along with its specific heterocyclic structure, distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
Molecular Formula |
C20H14ClF2N3OS |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
8-(2-chloro-6-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H14ClF2N3OS/c21-16-2-1-3-17(23)19(16)14-8-18(27)26-10-25(11-28-20(26)15(14)9-24)13-6-4-12(22)5-7-13/h1-7,14H,8,10-11H2 |
InChI Key |
BUIJXJVAQMCVCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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